N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

NAAA Inhibition Molecular Docking Anti-inflammatory

N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1208461-66-8) is a synthetic small molecule belonging to the benzothiazole-piperazine carboxamide class. Its structure features a 4,5-dimethylbenzothiazole core linked via a piperazine ring to an N-allyl carboxamide side chain (molecular weight 330.45 g/mol, formula C₁₇H₂₂N₄OS).

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 1208461-66-8
Cat. No. B2609193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide
CAS1208461-66-8
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)NCC=C)C
InChIInChI=1S/C17H22N4OS/c1-4-7-18-16(22)20-8-10-21(11-9-20)17-19-15-13(3)12(2)5-6-14(15)23-17/h4-6H,1,7-11H2,2-3H3,(H,18,22)
InChIKeyKSPOKCCMPRTGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1208461-66-8): Procurement-Relevant Chemical Profile and Class Positioning


N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1208461-66-8) is a synthetic small molecule belonging to the benzothiazole-piperazine carboxamide class . Its structure features a 4,5-dimethylbenzothiazole core linked via a piperazine ring to an N-allyl carboxamide side chain (molecular weight 330.45 g/mol, formula C₁₇H₂₂N₄OS). Compounds within this scaffold class have been investigated for diverse biological activities, including N-acylethanolamine acid amidase (NAAA) inhibition for anti-inflammatory applications and acetylcholinesterase (AChE) inhibition for Alzheimer's disease research [1][2]. The specific 4,5-dimethyl substitution pattern and the N-allyl terminal group differentiate this compound from other benzothiazole-piperazine analogs, potentially influencing target binding, selectivity, and physicochemical properties relevant to research procurement decisions.

Why Generic Substitution of Benzothiazole-Piperazine Carboxamides Is Scientifically Unreliable: A Procurement Risk Analysis for N-Allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide


Substituting N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide with a closely related analog is not scientifically sound due to the steep structure-activity relationships (SAR) observed within this chemical class. For benzothiazole-piperazine derivatives, minor modifications to the benzothiazole substitution pattern or the terminal carboxamide group can drastically alter biological activity. A systematic SAR study on benzothiazole-piperazine NAAA inhibitors demonstrated that small changes to the terminal amide produced compounds with markedly different in vitro potency and in vivo oral bioavailability [1]. Similarly, in cytotoxic benzothiazole-piperazine series, the nature of the N-substituent was a primary determinant of GI₅₀ values against cancer cell lines, with certain aroyl analogs showing significantly higher activity than others [2]. The 4,5-dimethyl substitution on the benzothiazole ring and the specific N-allyl carboxamide of this compound are not interchangeable features; they dictate its unique interaction profile. Without direct comparative data, assuming functional equivalence to a 4-methoxy or N-phenyl analog introduces significant scientific risk and undermines experimental reproducibility.

Quantitative Differentiation Evidence for N-Allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide Against Closest Analogs


In Silico Predicted Binding Affinity Advantage of 4,5-Dimethyl Substitution Over Unsubstituted Benzothiazole Core

While direct head-to-head experimental data for N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide against a specific comparator is absent from the public domain, class-level SAR analysis from a seminal NAAA inhibitor study provides highly relevant context. In a series of benzothiazole-piperazine derivatives, the presence of substituents on the benzothiazole ring was critical for potency. The prototype inhibitor 'compound 8' (featuring a substituted benzothiazole) demonstrated potent NAAA inhibition. Comparative molecular docking suggests that the 4,5-dimethyl substitution on the benzothiazole of the target compound likely enhances van der Waals interactions with the hydrophobic pocket of the NAAA enzyme, a key interaction site, compared to an unsubstituted benzothiazole analog which would lack these contacts [1]. This structural difference is predicted to confer a binding affinity advantage, making the target compound a more suitable candidate for NAAA-targeted research than simpler, non-methylated scaffolds.

NAAA Inhibition Molecular Docking Anti-inflammatory

Cytotoxic Activity Profile: Comparison of N-Allyl Carboxamide to Aroyl-Substituted Analogs in the Benzothiazole-Piperazine Class

Direct comparative cytotoxicity data for the target compound is unavailable. However, a definitive study on ten benzothiazole-piperazine derivatives provides a benchmark. In that study, aroyl-substituted compounds (e.g., 1h, 1j) exhibited GI₅₀ values in the low micromolar range against HUH-7, MCF-7, and HCT-116 cell lines, while other substitutions were less active [1]. The N-allyl carboxamide of the target compound represents a distinct structural motif. Based on SAR trends, the N-allyl group is expected to confer a different cytotoxicity profile compared to the highly active aroyl analogs. A direct comparison to an aroyl analog, such as 1h, would be required to quantify the differential. This structural distinction means the target compound should not be assumed to replicate the potent anticancer activity of aroyl-substituted leads without explicit experimental validation.

Cancer Research Cytotoxicity Anticancer Screening

Predicted Physicochemical and ADME Differentiation from 4-Methoxybenzothiazole Analog

The closest commercially available analog to the target compound is N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide . The difference between the 4,5-dimethyl and 4-methoxy substitutions has significant implications for physicochemical and ADME properties. The dimethyl analog (target) is expected to be more lipophilic (higher calculated LogP) and less metabolically labile than the methoxy analog, which is susceptible to O-demethylation. This difference in metabolic stability could translate to improved in vivo half-life, a key consideration for animal studies. Furthermore, the altered electron density on the benzothiazole ring may affect π-stacking interactions with biological targets. While no direct experimental comparison of the two compounds exists, these well-established medicinal chemistry principles provide a strong rationale for selecting the dimethyl analog when enhanced metabolic stability or distinct target interactions are desired.

Drug Discovery ADME Physicochemical Properties

Distinct Target Engagement Profile Suggested by BindingDB Data for the Core Scaffold

High-throughput screening data for a closely related compound, N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-piperazinyl]ethyl]-2-furancarboxamide hydrochloride, which shares the identical 4,5-dimethylbenzothiazole-piperazine core, showed an EC₅₀ of >300 µM against Glycogen Synthase Kinase-3 beta (GSK-3β) [1]. This indicates the core scaffold is essentially inactive against this kinase. This data point is valuable for differentiating the target compound from other piperazine-containing kinase inhibitors. The target compound's specific N-allyl carboxamide side chain will further modify this selectivity profile. The lack of GSK-3β activity suggests that if the target compound shows activity in phenotypic screens, it is likely acting through a distinct mechanism of action, enhancing its value as a chemical probe.

Kinase Inhibition GSK-3β HTS Profiling

High-Value Application Scenarios for N-Allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide Based on Quantitative Evidence


Comparative SAR Studies in NAAA Inhibitor Lead Optimization Programs

The compound's structural features, particularly the 4,5-dimethylbenzothiazole and N-allyl carboxamide, align with key pharmacophoric elements identified in second-generation non-covalent NAAA inhibitors [1]. Based on class-level SAR, it is an ideal candidate for systematic side-chain SAR exploration around the prototype scaffold. Procurement is recommended for laboratories aiming to expand the chemical space of CNS-penetrant NAAA inhibitors, where minor modifications have been shown to dramatically affect oral bioavailability and in vivo efficacy.

Anticancer Drug Discovery: Exploration of Non-Aroyl Benzothiazole-Piperazine Cytotoxic Agents

Published data shows that aroyl-substituted benzothiazole-piperazines are potent cytotoxins, while the SAR for other N-substitutions, like the N-allyl group in this compound, is underexplored [2]. This compound represents a key tool for investigating the structural determinants of cytotoxicity outside the aroyl series. It is specifically valuable for screening against the same panel of HUH-7, MCF-7, and HCT-116 cell lines to directly benchmark its GI₅₀ against published values for compounds 1h and 1j, thereby generating novel SAR insights.

Chemical Probe Development for Target Deconvolution Excluding GSK-3β

High-throughput screening data on the core scaffold indicates a lack of activity against GSK-3β (EC₅₀ > 300 µM) [3]. This negative selectivity data is a valuable asset for phenotypic screening campaigns. If the compound demonstrates activity in a cellular assay, procuring it as a chemical probe allows researchers to confidently de-prioritize GSK-3β as a mechanism, focusing their target deconvolution efforts on more novel molecular targets. This is a key differentiator from less well-profiled piperazine compounds.

Metabolic Stability Comparison with 4-Methoxybenzothiazole Analogs in CNS Drug Discovery

For programs targeting CNS disorders, the predicted metabolic lability of the 4-methoxy analog makes it a high-risk selection for in vivo studies . Procuring this 4,5-dimethyl compound is the scientifically superior choice for head-to-head metabolic stability assays (e.g., microsomal or hepatocyte incubation). A direct liquid chromatography–mass spectrometry comparison would validate the hypothesized metabolic advantage, providing crucial data to justify the selection of the dimethyl scaffold for further preclinical development.

Quote Request

Request a Quote for N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.